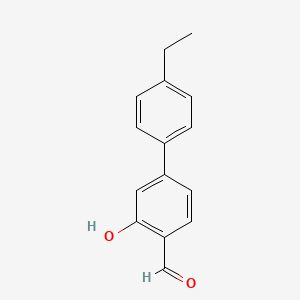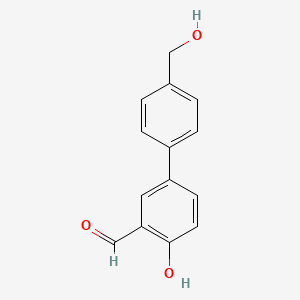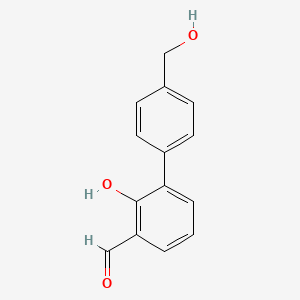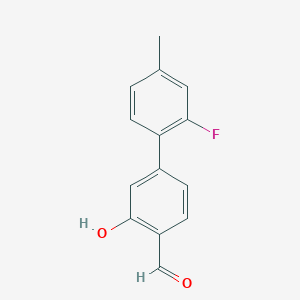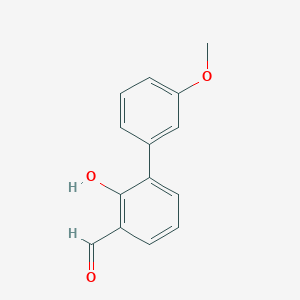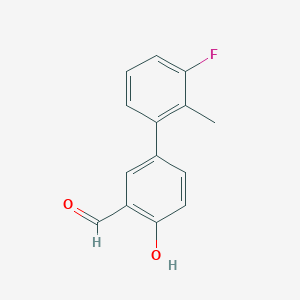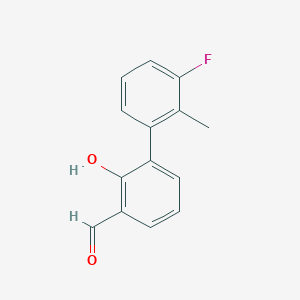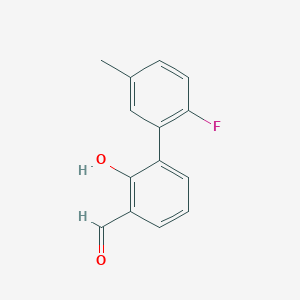
6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% (FMPF) is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in scientific research. FMPF is a derivative of phenol, which is a type of organic compound that is widely used in the pharmaceutical and industrial sectors. FMPF has a wide range of applications in scientific research, including as a reagent and as a building block for the synthesis of other compounds.
作用机制
The mechanism of action of 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as a competitive inhibitor of tyrosinase, which is an enzyme involved in the biosynthesis of melanin. It is thought that 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% binds to the active site of tyrosinase, preventing the enzyme from catalyzing the production of melanin.
Biochemical and Physiological Effects
6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% can inhibit the activity of tyrosinase, which is an enzyme involved in the biosynthesis of melanin. Additionally, 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% has been shown to have an anti-inflammatory effect in mouse models of inflammation. Finally, 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% has been shown to have a protective effect against oxidative stress in cell cultures.
实验室实验的优点和局限性
6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable in aqueous solutions. Additionally, 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% can be easily synthesized from commercially available starting materials. However, 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% is a relatively weak inhibitor of tyrosinase, which limits its usefulness in some applications.
未来方向
There are several potential future directions for the use of 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% in scientific research. One potential direction is the use of 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% for the synthesis of fluorescent proteins, which can be used as probes for the detection of various biological molecules. Additionally, 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% could be used in the synthesis of other compounds, such as inhibitors of other enzymes or fluorescent dyes. Finally, 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% could be used in the development of novel anti-inflammatory and antioxidant drugs.
合成方法
The synthesis of 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% involves the condensation of 2-fluoro-5-methylphenol with formaldehyde in the presence of a base catalyst. This reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80-100°C. The reaction is then quenched with acetic acid and the crude product is isolated and purified by recrystallization. The purity of the product can be determined using thin-layer chromatography or high-performance liquid chromatography.
科学研究应用
6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 2-fluoro-5-methylphenylboronic acid, which is a useful building block for organic synthesis. 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% has also been used in the synthesis of fluorescent dyes and fluorescent proteins. Additionally, 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% has been used as a substrate for the detection of enzymes, such as tyrosinase, which is involved in the biosynthesis of melanin.
属性
IUPAC Name |
3-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-13(15)12(7-9)11-4-2-3-10(8-16)14(11)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBIXWCGFSRTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685088 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261943-51-4 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


